(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid
Description
Properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFFDYYFREHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351673 | |
| Record name | SBB027953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-00-5 | |
| Record name | SBB027953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Triazolopyrimidine Core
The core structure of (7-Hydroxy-5-methyl-triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is typically synthesized by cyclization reactions involving 3,5-diamino-1,2,4-triazole and substituted β-diketones or α,β-unsaturated ketones under acidic or reflux conditions. For example:
Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones in glacial acetic acid or ethanol at reflux yields the triazolopyrimidine intermediate with regioselectivity controlled by reaction conditions and substituents.
Optimization studies have shown that using solvents like DMF at elevated temperatures (around 110 °C) with bases such as triethylamine improves yields and regioselectivity for related triazolopyrimidine derivatives.
Hydroxylation and Methylation
The intermediate triazolopyrimidine is hydroxylated at the 7-position, often achieved by controlled oxidation or by using hydroxyl-containing precursors.
Methylation at the 5-position is typically performed using methylating agents such as methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate to introduce the methyl group selectively.
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at the 2-position is introduced via functionalization reactions such as alkylation or acylation of the triazolopyrimidine core.
One common approach involves the use of haloacetic acid derivatives or malonic acid derivatives under basic conditions to attach the acetic acid side chain.
Industrial methods may employ continuous flow reactors and catalytic systems to optimize this step for higher yield and purity.
Reaction Conditions and Optimization
The preparation involves careful control of reaction parameters to maximize yield and minimize by-products:
Industrial Preparation Considerations
Industrial synthesis focuses on scalability, cost-effectiveness, and environmental impact.
Continuous flow reactors allow precise temperature and reaction time control, improving reproducibility and yield.
Catalysts such as transition metals may be employed to accelerate key steps like coupling and functionalization.
Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research use.
Alternative Synthetic Approaches and Related Compounds
Some synthetic routes utilize transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to functionalize the triazolopyrimidine core, although these are more common for derivatives rather than the acetic acid-substituted compound itself.
Analogous compounds with similar triazolopyrimidine cores but different substituents have been synthesized via condensation of 3-amino-1,2,4-triazole with β-ketoesters or malonates, followed by chlorination and amination steps.
The presence of the acetic acid group in (7-Hydroxy-5-methyl-triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid distinguishes it from related compounds, enhancing solubility and reactivity for further chemical modifications.
Summary Table of Preparation Methods
Research Findings and Notes
The regioselective synthesis of the triazolopyrimidine core is critical; reaction conditions such as solvent, temperature, and base choice significantly affect the yield and purity.
Hydroxylation and methylation steps require careful stoichiometric control to avoid side reactions like over-oxidation or multiple alkylations.
The acetic acid functionalization step can be optimized by using malonic acid derivatives and phosphorus oxyhalide reagents, which can also facilitate halogenation if needed.
Transition metal catalysis has been explored to improve coupling reactions in related triazolopyrimidine derivatives, suggesting potential for further optimization in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group instead, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then be further reacted to introduce other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methylated triazolopyrimidine.
Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a critical intermediate in the synthesis of pharmaceutical agents. Its derivatives are being investigated for their potential to target neurological disorders effectively. The incorporation of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid into drug formulations has shown promise in enhancing drug efficacy and specificity. For instance, studies have indicated that compounds derived from this triazole can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It has been found effective in pest control applications while minimizing environmental impact. The compound supports sustainable farming practices by offering alternatives to traditional pesticides that may be harmful to ecosystems. Research has demonstrated its potential in developing biopesticides that are both effective and environmentally friendly .
Biochemical Research
Researchers employ this compound in biochemical studies focused on enzyme inhibition. This application is crucial for elucidating biochemical pathways and developing new therapeutic strategies. The compound's ability to interact with specific enzymes allows scientists to explore its role in metabolic processes and disease mechanisms .
Material Science
The compound is also being explored for its potential applications in material science. Researchers are investigating its use in creating advanced materials such as polymers with enhanced thermal stability and mechanical properties. These advancements could lead to significant improvements in various industrial applications, including the development of durable materials for construction and manufacturing .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. Its inclusion in analytical methods enhances the accuracy and reliability of chemical analyses conducted in laboratories. This application is vital for ensuring quality control and compliance with regulatory standards across various industries .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing agents targeting neurological disorders |
| Agricultural Chemistry | Formulation of biopesticides for effective pest control with reduced environmental impact |
| Biochemical Research | Studies on enzyme inhibition to elucidate biochemical pathways |
| Material Science | Development of advanced materials with enhanced properties |
| Analytical Chemistry | Standard reference material for improving accuracy in chemical analyses |
Mechanism of Action
The mechanism by which (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The triazolopyrimidine core can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent positions, functional groups, and electronic effects. Below is a systematic comparison with structurally related compounds:
Positional Isomers and Substitution Patterns
“(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-acetic acid” (CAS: 842972-62-7) :
“2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid” (CAS: 1338495-14-9) :
Functional Group Modifications
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate (CAS: 67740-23-2) :
- “2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid” (CAS: 1160245-89-5): Substitutes the hydroxyl group at position 7 with a trifluoromethyl (CF₃) group. Molecular weight: 246.15 g/mol .
Chain Length and Substituent Effects
- “3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid” (CAS: 1174867-81-2): Extends the acetic acid chain to propanoic acid and introduces a difluoromethyl group and a methylpyrazole substituent. These changes increase steric bulk and may enhance target selectivity in kinase inhibition or antimicrobial applications .
7-Heptyloxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 3f) :
Structural and Pharmacological Implications
| Compound Name | Key Substituents | Molecular Weight | Key Properties | Potential Applications |
|---|---|---|---|---|
| Target Compound | 7-OH, 5-Me, 2-acetic acid | 208.18 | Moderate solubility, hydrogen-bond donor | Not explicitly stated |
| 5-Methyl-7-oxo-6-acetic acid | 7-oxo, 6-acetic acid | 208.18 | Increased polarity due to ketone | Biochemical probes |
| Thioether derivative | 2-thioacetic acid | 258.25 | Enhanced lipophilicity, redox activity | Antimicrobial agents |
| Trifluoromethyl analog | 7-CF₃, 2-acetic acid | 246.15 | Metabolic stability, hydrophobic | Drug candidates |
| Propanoic acid derivative | 7-CF₂H, 5-methylpyrazole, propanoic | 317.28 | Improved target engagement | Kinase inhibitors |
Biological Activity
(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- CAS Number : 2503-56-2
- Melting Point : 226 °C
The compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : It has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : Research indicates that it possesses antibacterial and antifungal activities, making it a candidate for treating infections.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially useful in conditions like arthritis and other inflammatory diseases.
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for S. aureus, suggesting strong potential for development into an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound can effectively modulate immune responses.
Case Study 3: Antitumor Activity
In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The IC50 values ranged from 10 to 20 µM across different cell types, indicating a promising avenue for cancer therapy.
Q & A
Basic Research Questions
Q. What are the key structural features of (7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-acetic acid, and how do they influence its chemical reactivity?
- Structural Insights : The compound consists of a triazolo[1,5-a]pyrimidine core with a hydroxyl group at position 7, a methyl group at position 5, and an acetic acid moiety at position 2. The planar fused-ring system facilitates π-π stacking interactions, while the hydroxyl and carboxyl groups enable hydrogen bonding and acid-base reactivity .
- Significance : The acetic acid side chain enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. The methyl group at position 5 sterically influences regioselectivity in substitution reactions .
Q. What synthetic routes are reported for preparing this compound?
- Methodology : A common protocol involves cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one in ethanol under reflux (12 hours), followed by recrystallization from ethanol to yield the product. The reaction proceeds via formation of the triazolo-pyrimidine core, with the acetic acid moiety introduced through subsequent functionalization .
- Key Data :
| Precursors | Solvent | Reaction Time | Yield |
|---|---|---|---|
| 3,5-Diamino-1,2,4-triazole + 4-Hydroxy-6-methyl-pyran-2-one | Ethanol | 12 hours | ~65% |
Q. Which analytical techniques are most effective for structural characterization?
- Recommended Methods :
- X-ray Crystallography : Resolves planar fused-ring geometry and hydrogen-bonding networks (e.g., amino groups form N–H···N bonds with adjacent triazole rings) .
- NMR Spectroscopy : NMR (DMSO-d6) shows distinct peaks for the methyl group (δ ~2.1 ppm) and hydroxyl proton (δ ~10.2 ppm). NMR confirms the carboxylate carbon at δ ~170 ppm .
- IR Spectroscopy : Stretching vibrations for O–H (3200–3500 cm) and C=O (1680–1720 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Strategies :
- Additives : Use of catalytic additives (e.g., p-toluenesulfonic acid) accelerates cyclization by stabilizing intermediates, increasing yields to >80% .
- Solvent Optimization : Replacing ethanol with DMF improves solubility of hydrophobic intermediates, reducing side-product formation .
- Experimental Design : Perform a factorial design varying temperature (80–120°C), solvent polarity, and additive concentration. Monitor progress via TLC and HPLC.
Q. How can contradictions in reported spectral data be resolved?
- Approach : Cross-validate using complementary techniques:
- Compare X-ray crystallography data (e.g., bond angles, torsion angles) with computational DFT calculations to confirm structural assignments .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNOS, MW 240.24 g/mol) and rule out impurities .
Q. What computational methods predict the compound’s bioactivity?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., adenosine receptors) using the PubChem 3D structure (CID 2503-56-2) to assess binding affinity .
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data from structurally related triazolopyrimidines .
Q. How to design stability studies under varying environmental conditions?
- Protocol :
- Stress Testing : Expose the compound to UV light (254 nm), acidic (pH 3), and alkaline (pH 9) conditions. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using first-order kinetics.
Q. What strategies enable regioselective functionalization of the triazolo-pyrimidine core?
- Approaches :
- Protecting Groups : Temporarily protect the hydroxyl group with acetyl chloride to direct electrophilic substitution to position 3 .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at position 2 .
Data Contradictions and Mitigation
- Synthetic Yields : Discrepancies in yields (65% vs. >80%) may arise from purification methods (e.g., recrystallization vs. column chromatography). Standardize isolation protocols .
- Bioactivity Claims : While related pyrazolo[1,5-a]pyrimidines show anticancer activity (e.g., IC = 1.2 µM against MCF-7 cells), direct evidence for the target compound is lacking. Validate via in vitro assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
